(2Z)-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile
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Overview
Description
(2Z)-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Substituents: The 3-methyl group can be introduced via alkylation reactions, while the phenylsulfanyl group can be added through nucleophilic substitution reactions.
Formation of the Final Compound: The final step involves the formation of the (2Z)-2-ylidene and 3-oxo groups through appropriate condensation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The benzimidazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenating agents, alkylating agents
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Primary amines
Substitution Products: Various functionalized benzimidazole derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating catalytic reactions.
Materials Science: It can be used in the design of organic semiconductors and other advanced materials.
Biology and Medicine
Pharmacology: Benzimidazole derivatives are often explored for their potential as antimicrobial, antiviral, and anticancer agents.
Biochemistry: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry
Agriculture: Potential use as a pesticide or fungicide.
Pharmaceuticals: Development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (2Z)-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interacting with DNA/RNA: Intercalating into DNA/RNA strands, disrupting replication and transcription processes.
Modulating Receptor Activity: Acting as agonists or antagonists to various receptors.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
Methylbenzimidazole: A derivative with a methyl group, similar in structure but differing in biological activity.
Phenylsulfanylbenzimidazole: Another derivative with a phenylsulfanyl group, used in various chemical and biological studies.
Uniqueness
(2Z)-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Properties
IUPAC Name |
(2Z)-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-21-16-10-6-5-9-15(16)20-18(21)14(11-19)17(22)12-23-13-7-3-2-4-8-13/h2-10,20H,12H2,1H3/b18-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKKORJJYQRNGG-JXAWBTAJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2NC1=C(C#N)C(=O)CSC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2N/C1=C(\C#N)/C(=O)CSC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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